molecular formula C26H23N3O5S B11360921 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide

5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide

Cat. No.: B11360921
M. Wt: 489.5 g/mol
InChI Key: AGZDLJWOSLRBKF-UHFFFAOYSA-N
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Description

N-{4-[METHYL(PHENYL)SULFAMOYL]PHENYL}-5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of sulfonamide, benzofuran, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[METHYL(PHENYL)SULFAMOYL]PHENYL}-5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the sulfonamide intermediate, followed by the formation of the benzofuran and oxazole rings. Key steps include:

    Formation of Sulfonamide Intermediate: This involves the reaction of aniline derivatives with sulfonyl chlorides under basic conditions.

    Benzofuran Synthesis: The benzofuran moiety is synthesized through cyclization reactions involving ortho-hydroxyaryl ketones.

    Oxazole Ring Formation: The oxazole ring is formed via cyclization reactions involving α-haloketones and amides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{4-[METHYL(PHENYL)SULFAMOYL]PHENYL}-5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-{4-[METHYL(PHENYL)SULFAMOYL]PHENYL}-5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-{4-[METHYL(PHENYL)SULFAMOYL]PHENYL}-5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the benzofuran and oxazole rings can interact with various biological receptors, leading to a range of biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(PHENYL)SULFAMOYL]PHENYL}-5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-CARBOXAMIDE
  • N-{4-[METHYL(PHENYL)SULFAMOYL]PHENYL}-5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-CARBOXAMIDE

Uniqueness

The uniqueness of N-{4-[METHYL(PHENYL)SULFAMOYL]PHENYL}-5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H23N3O5S

Molecular Weight

489.5 g/mol

IUPAC Name

5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H23N3O5S/c1-17-14-19-15-18(8-13-24(19)33-17)25-16-23(28-34-25)26(30)27-20-9-11-22(12-10-20)35(31,32)29(2)21-6-4-3-5-7-21/h3-13,15-17H,14H2,1-2H3,(H,27,30)

InChI Key

AGZDLJWOSLRBKF-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N(C)C5=CC=CC=C5

Origin of Product

United States

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